Flestolol
Overview
Description
Flestolol is a short-acting beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of cardiovascular conditions such as hypertension and arrhythmias. The compound is characterized by its rapid onset and short duration of action, making it suitable for acute management of cardiovascular events .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flestolol involves several key steps:
Acylation of 2-Fluorobenzoyl Chloride: The initial step involves the acylation of 2-fluorobenzoyl chloride with glycidol to produce 2,3-epoxypropyl 2-fluorobenzoate.
Reaction with Amine: The intermediate product is then reacted with (2-amino-2-methyl-propyl)-urea, which is obtained by reacting 1,1-dimethylethylenediamine with urea. This reaction yields this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Flestolol undergoes several types of chemical reactions, including:
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, leading to the formation of ortho-fluorobenzoic acid.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
Scientific Research Applications
Flestolol has several applications in scientific research:
Cardiovascular Research: Used to study the effects of beta-blockers on heart rate and blood pressure.
Pharmacokinetics: Research on the pharmacokinetics of this compound helps in understanding its metabolism and clearance from the body.
Electrophysiology: Employed in studies investigating the electrophysiological properties of beta-blockers in the treatment of arrhythmias.
Mechanism of Action
Flestolol exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. By inhibiting these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure . The compound is rapidly metabolized in the body, primarily through hydrolysis of the ester linkage .
Comparison with Similar Compounds
Flestolol is unique among beta-blockers due to its ultra-short duration of action. Similar compounds include:
Propranolol: A non-selective beta-blocker with a longer duration of action.
Metoprolol: A selective beta-1 blocker used for chronic management of cardiovascular conditions.
Atenolol: Another selective beta-1 blocker with a longer half-life compared to this compound.
This compound’s rapid onset and short duration make it particularly useful for acute interventions, whereas other beta-blockers are more suited for long-term management.
Properties
IUPAC Name |
[3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl] 2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O4/c1-15(2,9-18-14(17)22)19-7-10(20)8-23-13(21)11-5-3-4-6-12(11)16/h3-6,10,19-20H,7-9H2,1-2H3,(H3,17,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLOQFLCMVIWRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N)NCC(COC(=O)C1=CC=CC=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868981 | |
Record name | 3-{[1-(Carbamoylamino)-2-methylpropan-2-yl]amino}-2-hydroxypropyl 2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87721-62-8, 100511-22-6 | |
Record name | Flestolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87721-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flestolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087721628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flestolol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100511226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{[1-(Carbamoylamino)-2-methylpropan-2-yl]amino}-2-hydroxypropyl 2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLESTOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI02075E1W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLESTOLOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WX8P569M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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